

Essential Safety & Handling Information for LDC1267

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Compound of Interest

Compound Name: LDC1267

Cat. No.: B608498

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This document provides critical safety, handling, and disposal information for **LDC1267**, a selective TAM (Tyro3, Axl, and Mer) kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data for **LDC1267**.

Biological Activity (IC ₅₀)	
Mer	<5 nM
Tyro3	8 nM[1][2]
Axl	29 nM[1][2]

Storage Conditions & Stability

Powder	-20°C for 3 years[1]
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4°C for 2 years[1]	
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In Solvent (e.g., DMSO)	-80°C for 2 years[1]
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-20°C for 1 year[1]	
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Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Solubility

DMSO	≥ 50 mg/mL (89.20 mM)[3]
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Note: Use of newly opened, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1] Gentle warming (37°C) or ultrasonication can aid dissolution.[2][4]

Water	< 0.1 mg/mL (insoluble)[3]
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Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to prevent exposure. The GHS classification for **LDC1267** indicates it causes skin and serious eye irritation.[5]

Protection Type	Required Equipment	Purpose
Eye Protection	Safety goggles with side-shields[5]	To prevent eye contact, which can cause serious irritation.[5]
Hand Protection	Protective gloves (e.g., nitrile)	To prevent skin contact and irritation.[5]
Body Protection	Impervious clothing (e.g., lab coat)[5]	To protect skin from accidental spills.
Respiratory Protection	Suitable respirator	Required when engineering controls are insufficient or when handling the powder form to avoid dust and aerosol formation.[5]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of **LDC1267** and ensuring laboratory safety.

Handling:

- Ventilation: Always handle **LDC1267** in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[5]
- Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[5]
- Aerosol Prevention: Avoid the formation of dust and aerosols when handling the solid compound.[5]
- Washing: Wash hands thoroughly after handling the compound.[5]

Storage:

- Container: Keep the container tightly closed and store in a dry, well-ventilated place.

- Temperature: Store the compound as a powder at -20°C for long-term stability (up to 3 years).[1]
- Solutions: For stock solutions in DMSO, store at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.

First Aid Measures

In case of accidental exposure, follow these immediate steps:

Exposure Type	First Aid Procedure
Eye Contact	Immediately rinse cautiously with large amounts of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[5]
Skin Contact	Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] Wash clothing before reuse.[5]
Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

While specific disposal instructions for **LDC1267** are not provided, all chemical waste must be managed according to institutional guidelines and local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[5]

Step-by-Step Disposal Procedure:

- Classification: Treat all **LDC1267** solid waste and solutions as hazardous chemical waste.[6]

- Segregation: Do not mix **LDC1267** waste with other incompatible waste streams. Keep solid and liquid waste separate.[\[7\]](#)
- Containment:
 - Collect waste in a designated, leak-proof container that is chemically compatible with the waste.[\[5\]](#)[\[7\]](#)
 - Do not fill containers to more than 90% capacity.[\[5\]](#)
 - Keep waste containers securely closed when not in use.[\[3\]](#)
- Labeling: Clearly label the waste container with "Hazardous Waste" and list the full chemical name (N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide) and any solvents used.[\[5\]](#)[\[7\]](#)
- Storage: Store the sealed waste container in a designated and properly signed satellite accumulation area within the laboratory.[\[3\]](#)[\[5\]](#)
- Collection: Contact your institution's Environmental Health and Safety (EHRS) department for pickup and disposal.[\[3\]](#)[\[6\]](#) Do not pour chemical waste down the drain.[\[3\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments involving **LDC1267**.

In Vitro Kinase Binding Assay (HTRF Method)

This protocol is used to determine the IC₅₀ values of **LDC1267** against specific kinases.

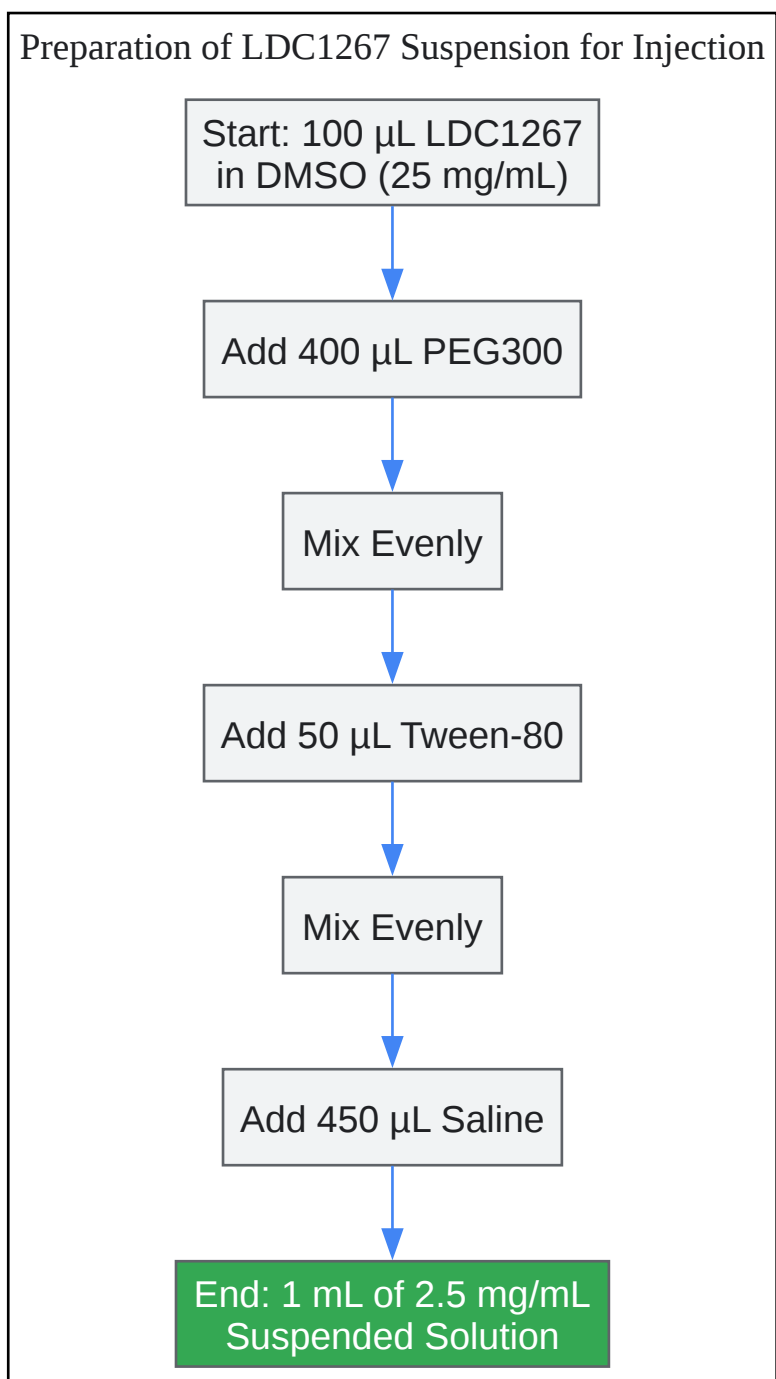
- Compound Dilution: Prepare serial dilutions of **LDC1267** (from 5 nM to 10 μM) in an assay buffer consisting of 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl₂, and 0.01% Brij35.[\[1\]](#)
- Reagent Preparation: Prepare a mix of the target kinase (5 nM final concentration), a fluorescent tracer (15 nM final concentration), and a LanthaScreen Eu-anti-GST antibody (2 nM final concentration).[\[1\]](#)

- Incubation: Mix the diluted compound with the kinase/tracer/antibody reagent mix. Incubate for 1 hour at room temperature.[1]
- Detection: The binding of the tracer and antibody to the kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[1] **LDC1267** competes with the tracer, causing a loss of signal.[1]
- Quantification: Measure the FRET signal using an appropriate plate reader (e.g., EnVision Multilabel reader).[1] Calculate IC₅₀ values based on the reduction in FRET signal at different compound concentrations.

In Vivo Formulation and Administration (Mouse Model)

This protocol describes the preparation and administration of **LDC1267** for in vivo studies in mice.

- Stock Solution: Prepare a concentrated stock solution of **LDC1267** in DMSO (e.g., 25 mg/mL).[8]
- Vehicle Preparation: The workflow below outlines the steps to prepare the final formulation for injection.



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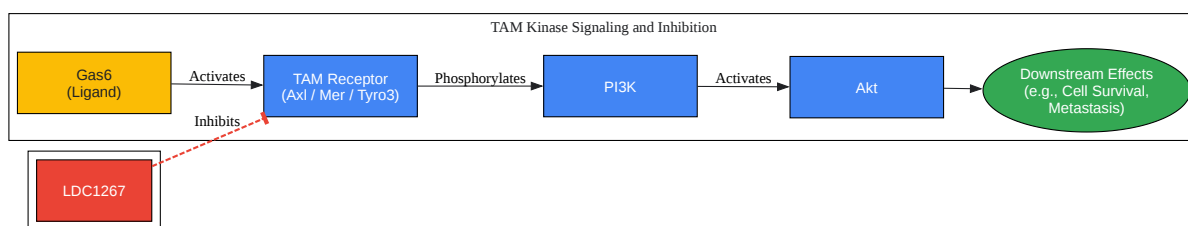
Workflow for preparing **LDC1267** for in vivo administration.

- Administration: The resulting suspended solution can be used for intraperitoneal (i.p.) injection.[8] For studies on melanoma or breast cancer metastases, a typical dosage is 20

mg/kg, administered intraperitoneally every 12 hours for 14 days.[8][9]

Signaling Pathway

LDC1267 is a potent inhibitor of the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer). These receptors, when activated by their ligand (e.g., Gas6), typically promote downstream signaling through pathways like PI3K/Akt, leading to cellular responses such as survival and proliferation. By binding to the TAM kinase domain, **LDC1267** blocks this signal transduction.[9][10]



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